2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

Overview

Description

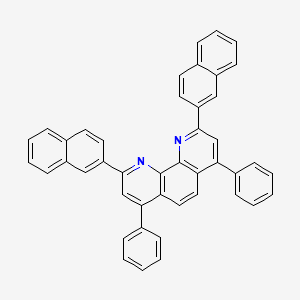

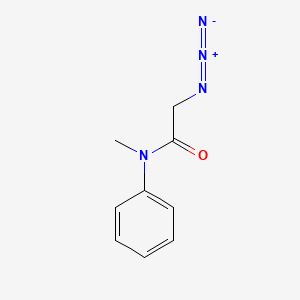

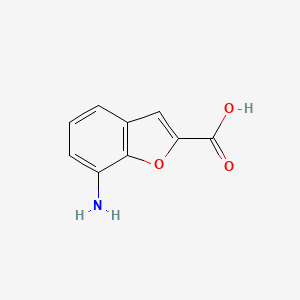

“2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline” is a complex organic compound. It contains two naphthalene groups, two phenyl groups, and a phenanthroline group. The presence of these aromatic systems suggests that this compound may have interesting photophysical properties .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the conjugated aromatic systems. This could be confirmed using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the aromatic systems. For example, the compound would likely exhibit strong absorption in the UV-Vis region and possibly fluorescence . The exact properties would need to be determined experimentally.Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, as part of the phenanthroline derivatives family, is significant in the field of Organic Light-Emitting Diodes (OLEDs). A derivative, 4,7-bis(naphthalene-β-yl)-1,10-phenanthroline (β-BNPhen), demonstrates high thermal stability, large electron mobility, and excellent n-doping ability. It is used in multifunctional layers to enhance the efficiency and stability of OLEDs (Bin et al., 2020).

Electroluminescent Characteristics in OLEDs

A study on 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) based fluorescent blue OLEDs reveals its potential as a hole-transport and emitting layer, indicating its relevance to phenanthroline derivatives in creating efficient blue OLEDs (Zhang et al., 2014).

High-Performance Liquid Chromatography (HPLC) for OLEDs and Organic Solar Cells (OSCs)

Phenanthroline derivatives like 2,9-di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline are important in the analysis of electron transport and hole blocking materials in OLEDs and OSCs. An HPLC method has been established to investigate degradation processes of these materials (Auschill et al., 2012).

Photophysical Properties in Copper(I) Complexes

Phenanthroline derivatives are also used in synthesizing copper(I) complexes. A specific compound, 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f][1,10]phenanthroline, and its corresponding CuI complex, have been studied for their potential as cheap emitting materials due to their high-energy-emitting properties (Li et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,9-dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-21-19-29-11-7-9-17-33(29)25-35)45-43-37(39)23-24-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-22-20-30-12-8-10-18-34(30)26-36/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESMNQMWRSEIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695173 | |

| Record name | 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline | |

CAS RN |

1174006-43-9 | |

| Record name | 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)

![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)